Bicuculline

Electrophysiology GABA Receptor Pharmacology Ligand-Gated Ion Channels

Bicuculline is the prototypical competitive GABAA antagonist for unambiguous interpretation of GABAergic inhibition. Unlike non-competitive picrotoxin, it induces a parallel rightward shift in GABA dose-response curves without depressing the maximal response, making it essential for Schild analysis. It selectively blocks GABAA over GABAC receptors at concentrations ≤100 µM and potently antagonizes both GABA- and pentobarbitone-induced currents, unlike gabazine. For precise dissection of synaptic inhibition, choose bicuculline.

Molecular Formula C20H17NO6
Molecular Weight 367.4 g/mol
CAS No. 485-49-4
Cat. No. B1666979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicuculline
CAS485-49-4
Synonyms6-(5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)furo(3,4-e)1,3-benzodioxol-8(6H)one
Bicuculline
Molecular FormulaC20H17NO6
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3
InChIInChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18+/m0/s1
InChIKeyIYGYMKDQCDOMRE-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bicuculline (CAS 485-49-4): A Competitive GABAA Receptor Antagonist for Neuroscience and Electrophysiology Procurement


Bicuculline ((+)-Bicuculline, d-Bicuculline; CAS 485-49-4) is a phthalide isoquinoline alkaloid that functions as a competitive antagonist at the GABAA receptor, the primary mediator of fast inhibitory neurotransmission in the mammalian central nervous system [1]. Its antagonism is characterized by a typical competitive mechanism: it produces parallel rightward shifts in GABA concentration-response curves without depressing maximal responses, with a reported IC50 of approximately 2 μM for displacing GABA binding and inhibiting GABA-induced chloride currents [1]. The compound exhibits stereospecific activity, with the (+)-enantiomer demonstrating substantially higher affinity for the GABAA receptor than the (-)-enantiomer [2]. Bicuculline also displays ancillary activity at Ca2+-activated potassium (SK) channels, blocking the slow afterhyperpolarization (slow AHP) in neurons [1].

Bicuculline vs. Other GABAA Antagonists: Why Substitution Can Compromise Experimental Reproducibility and Interpretation


The term 'GABAA receptor antagonist' encompasses chemically and mechanistically diverse compounds that exhibit distinct pharmacological profiles. Picrotoxin, gabazine (SR-95531), and strychnine are often considered as potential alternatives, yet they differ fundamentally from bicuculline in their mechanisms of action, binding kinetics, and off-target activities [1]. Picrotoxin acts as a non-competitive, use-dependent chloride channel blocker rather than a true competitive antagonist at the GABA binding site [1]. Gabazine, while also a competitive antagonist, demonstrates significantly higher potency and a distinct pattern of blockade against certain anesthetic-induced currents, which can lead to divergent experimental outcomes [2]. Strychnine, a glycine receptor antagonist, exhibits approximately 3000-fold selectivity for glycine receptors over GABA receptors, but still cross-reacts with GABAA receptors at micromolar concentrations, confounding interpretations in systems where glycine is present [3]. Therefore, the selection of bicuculline as a prototypical competitive GABAA antagonist is not a matter of interchangeable 'in-class' substitution; rather, it is a deliberate choice to leverage its specific and well-characterized competitive mechanism, a necessary control for experiments requiring precise dissection of GABAergic synaptic inhibition.

Quantitative Comparative Evidence: Bicuculline (CAS 485-49-4) vs. Principal GABAA Antagonist Comparators


Competitive vs. Non-Competitive Antagonism: Bicuculline's Mechanism Contrasts with Picrotoxin

Bicuculline acts as a classic competitive antagonist at the GABA binding site of GABAA receptors. In contrast, picrotoxin functions as a non-competitive channel blocker. This mechanistic divergence is directly observable: external application of bicuculline produces a parallel rightward shift in GABA dose-response curves without depressing the maximum response, characteristic of surmountable competitive antagonism. Picrotoxin, however, induces a non-parallel shift and depresses the maximal GABA response, indicative of a non-competitive or mixed mechanism [1]. Critically, internally perfused picrotoxin blocks GABA-gated Cl- conductance, whereas internally perfused bicuculline does not, further confirming their distinct sites and mechanisms of action [2].

Electrophysiology GABA Receptor Pharmacology Ligand-Gated Ion Channels

Comparative Potency and Receptor Selectivity: Bicuculline vs. Gabazine (SR-95531)

Gabazine (SR-95531) is a more potent competitive GABAA antagonist than bicuculline. In cultured hippocampal neurons, bicuculline blocked GABA-induced currents with an ID50 of 0.74 ± 0.07 μM, while gabazine was approximately 1.7-fold more potent with an ID50 of 0.44 ± 0.02 μM [1]. However, their antagonist profiles diverge significantly when evaluating currents induced by pentobarbitone, an anesthetic that also acts at GABAA receptors. Bicuculline blocked pentobarbitone-induced currents with an ID50 of 0.69 ± 0.04 μM, similar to its potency against GABA. In stark contrast, pentobarbitone-induced currents were poorly blocked by gabazine, which retained 86.5% of current amplitude even at a concentration 200 times its IC50 for GABA-induced currents [1].

Neuropharmacology Receptor Binding Inhibitory Synaptic Transmission

Water Solubility and Stability: Bicuculline vs. Bicuculline Methiodide (BMI) Quaternary Salt

A primary practical limitation of bicuculline base is its poor water solubility and instability in aqueous solutions at physiological pH due to lactone ring hydrolysis, which inactivates the compound [1]. The quaternary salt derivative, bicuculline methiodide (BMI), addresses this by offering significantly improved water solubility (up to 20 mM in water) and enhanced stability, making it easier to prepare and use in acute experiments [2]. However, this practical advantage comes at a cost to potency and introduces a distinct off-target profile. BMI is a less potent GABAA antagonist (IC50 = 8.4 μM for the (-)-enantiomer salt) compared to bicuculline base (IC50 ≈ 2 μM) [2]. Furthermore, BMI exhibits a pronounced non-GABAergic action as a blocker of the slow afterhyperpolarization (AHP) with an IC50 of approximately 26 μM, an effect not observed with the more selective competitive antagonist gabazine [3].

Reagent Preparation In Vitro Pharmacology Neuroscience Methods

Receptor Subtype Selectivity: Bicuculline's Discrimination Between GABAA and GABAC Receptors

Bicuculline is the definitive pharmacological tool for distinguishing between GABAA and GABAC receptors. GABAA receptors are potently and competitively antagonized by bicuculline. In mouse horizontal cells, bicuculline completely and reversibly blocked GABA-evoked currents with an IC50 of 1.7 μM, confirming the expression of GABAA but not GABAC receptors [1]. Conversely, GABAC receptors, which are also GABA-gated chloride channels, are characteristically insensitive to bicuculline. For instance, GABA-induced currents mediated by ρ1 GABAC receptors expressed in Xenopus oocytes are not antagonized by bicuculline at concentrations as high as 100 μM [2]. In contrast, picrotoxin, another commonly used GABA receptor antagonist, blocks both GABAA and GABAC receptors, with an IC50 of 0.68 μM for ρ3 GABAC receptors [3].

GABA Receptor Subtypes Ion Channel Pharmacology Neurotransmitter Receptors

Cross-Reactivity with Glycine Receptors: Bicuculline's Off-Target Profile vs. Strychnine

Bicuculline is widely used as a selective GABAA antagonist, but it is not without off-target effects. It can antagonize glycine receptors, albeit with much lower potency. In rat hippocampal CA1 neurons, bicuculline blocked glycine-induced currents with an IC50 of 100 μM [1]. In contrast, strychnine, the prototypical glycine receptor antagonist, is highly potent and selective, blocking glycine currents with an IC50 of 28 nM [1]. This represents a >3500-fold difference in potency. Notably, the potencies of bicuculline (IC50 = 2.7 μM) and strychnine (IC50 = 6.7 μM) for blocking GABAA receptors are comparable, meaning strychnine's selectivity for glycine over GABA receptors is lost at higher concentrations [1]. Additionally, bicuculline has been shown to antagonize recombinant α2 glycine receptors with an IC50 of 169.4 ± 1.7 μM [2].

Inhibitory Synapses Receptor Selectivity Neuropharmacology

Comparative In Vivo Electrophysiological Effects: Bicuculline vs. Picrotoxin on Neuronal Discharge Patterns

In an in vivo model of respiratory control, the local application of bicuculline and picrotoxin produced qualitatively different effects on the discharge patterns of medullary respiratory neurons, revealing distinct functional roles for GABAA receptor populations. Picoejection of bicuculline caused an increase in the discharge rate exclusively during the neuron's active phase, amplifying the underlying phasic pattern (by a factor of 2–3) without inducing activity during the silent phase [1]. In contrast, picrotoxin did not increase peak discharge rate during the active phase but induced a tonic level of activity during the normally silent phase [1]. Furthermore, the maximum effective dose of bicuculline (15 ± 1.8 pmol/min) was substantially smaller than that required for picrotoxin (280 ± 53 pmol/min) [1].

In Vivo Electrophysiology Respiratory Neurobiology Neuronal Circuitry

Procurement-Driven Application Scenarios for Bicuculline (CAS 485-49-4) Based on Differential Evidence


Pharmacological Isolation of GABAA Receptor-Mediated Currents in Preparations Co-Expressing GABAC Receptors

In native tissues such as the retina, hippocampus, and cerebellum, GABAA and GABAC receptors are often co-expressed. Bicuculline is the essential reagent for selectively blocking GABAA-mediated currents, as it does not antagonize GABAC (ρ) receptors at concentrations up to 100 μM [1]. This contrasts with picrotoxin, which non-selectively blocks both receptor types [2]. For electrophysiologists and neuropharmacologists, the use of bicuculline is therefore mandatory for accurately attributing observed currents to specific GABA receptor subtypes, a critical step in characterizing synaptic inhibition in these brain regions.

Quantitative Studies of Competitive Antagonism at the GABA Binding Site of GABAA Receptors

Bicuculline is the prototypical competitive antagonist at the orthosteric GABA binding site. Its mechanism produces a parallel rightward shift in GABA concentration-response curves without affecting the maximal response, a hallmark of surmountable competitive antagonism [1]. This property makes bicuculline the ideal tool for Schild analysis and for calculating pA2 or pKB values to quantify antagonist affinity. In contrast, the non-competitive channel blocker picrotoxin depresses maximal responses, complicating such quantitative analyses [1]. For researchers performing rigorous pharmacological profiling of GABAA receptors, bicuculline is the required standard for establishing a competitive baseline.

Investigations of GABAA Receptor-Mediated Phasic Inhibition and Gain Control in Intact Neural Circuits

In vivo and in vitro circuit studies that aim to dissect the role of GABAergic inhibition in shaping neuronal firing patterns should prioritize bicuculline. As demonstrated in the respiratory control system, bicuculline specifically amplifies phasic activity during a neuron's active period without inducing ectopic firing during silent phases, revealing its role in gain modulation [1]. Picrotoxin, conversely, induces tonic disinhibition, masking the contribution of phasic inhibition [1]. This differential effect makes bicuculline the superior choice for experiments focused on understanding the temporal dynamics of synaptic inhibition in controlling information processing and motor output.

Ex Vivo and In Vitro Studies Requiring Broad Antagonism of GABAA Receptor Activation, Including Anesthetic Modulation

While gabazine (SR-95531) is a potent GABAA antagonist, it fails to effectively block currents induced by the anesthetic pentobarbitone, even at concentrations far exceeding its GABA-IC50 [1]. Bicuculline, however, potently blocks both GABA- and pentobarbitone-induced currents with similar efficacy (ID50 ~0.7 μM for both) [1]. Therefore, for studies investigating the mechanisms of intravenous anesthetics or the broader pharmacology of GABAA receptor activation, bicuculline provides a more comprehensive antagonism and is less likely to yield false-negative results due to incomplete blockade of all activation pathways.

Quote Request

Request a Quote for Bicuculline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.